Rofenaid Rofenaid
Brand Name: Vulcanchem
CAS No.: 9088-15-7
VCID: VC17184777
InChI: InChI=1S/C14H18N4O2.C12H14N4O4S/c1-8-4-11(19-2)12(20-3)6-9(8)5-10-7-17-14(16)18-13(10)15;1-19-11-7-10(14-12(15-11)20-2)16-21(17,18)9-5-3-8(13)4-6-9/h4,6-7H,5H2,1-3H3,(H4,15,16,17,18);3-7H,13H2,1-2H3,(H,14,15,16)
SMILES:
Molecular Formula: C26H32N8O6S
Molecular Weight: 584.6 g/mol

Rofenaid

CAS No.: 9088-15-7

Cat. No.: VC17184777

Molecular Formula: C26H32N8O6S

Molecular Weight: 584.6 g/mol

* For research use only. Not for human or veterinary use.

Rofenaid - 9088-15-7

Specification

CAS No. 9088-15-7
Molecular Formula C26H32N8O6S
Molecular Weight 584.6 g/mol
IUPAC Name 4-amino-N-(2,6-dimethoxypyrimidin-4-yl)benzenesulfonamide;5-[(4,5-dimethoxy-2-methylphenyl)methyl]pyrimidine-2,4-diamine
Standard InChI InChI=1S/C14H18N4O2.C12H14N4O4S/c1-8-4-11(19-2)12(20-3)6-9(8)5-10-7-17-14(16)18-13(10)15;1-19-11-7-10(14-12(15-11)20-2)16-21(17,18)9-5-3-8(13)4-6-9/h4,6-7H,5H2,1-3H3,(H4,15,16,17,18);3-7H,13H2,1-2H3,(H,14,15,16)
Standard InChI Key ADIRUHPHKMZNAZ-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=C(C=C1CC2=CN=C(N=C2N)N)OC)OC.COC1=NC(=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)N)OC

Introduction

Composition and Therapeutic Applications

Chemical Constituents and Formulation

Rofenaid combines sulfadimethoxine (C₁₂H₁₄N₄O₄S), a sulfonamide antibiotic, with ormetoprim (C₁₄H₁₈N₄O₃), a dihydrofolate reductase inhibitor, in a fixed 5:3 mass ratio . This stoichiometric optimization creates sequential blockade of microbial folate biosynthesis—sulfadimethoxine inhibits dihydroteroate synthase while ormetoprim prevents reduction of dihydrofolate to tetrahydrofolate . The combination demonstrates greater than additive effects against Eimeria spp. and Salmonella enterica through this metabolic double inhibition.

Approved Indications and Dosage

Clinical applications focus on:

  • Prophylaxis and treatment of intestinal coccidiosis in gallinaceous birds

  • Control of Salmonella typhimurium outbreaks in commercial poultry operations

  • Adjunctive therapy for Clostridium perfringens enterotoxemia

Standard dosing regimens utilize 0.01-0.0125% sulfadimethoxine equivalents in feed, achieving plasma concentrations of 12.5-25 μg/mL for both active components . Field studies show complete suppression of oocyst shedding at these levels within 72 hours of administration .

Pharmacodynamic Profile

Antimicrobial Spectrum

In vitro testing reveals minimum inhibitory concentrations (MICs) against:

PathogenMIC₉₀ (μg/mL)Clinical Breakpoint
Eimeria tenella0.8≤1.6
Salmonella spp.4.2≤8
C. perfringens6.7≤16

The combination extends bactericidal activity to ampicillin-resistant strains through non-β-lactam targets, though increasing reports of plasmid-mediated sulfonamide resistance (sul1/sul2 genes) warrant surveillance .

Pharmacokinetic Parameters

Key absorption and distribution characteristics:

ParameterSulfadimethoxineOrmetoprim
Oral bioavailability92%88%
Protein binding75-80%60-65%
Vd (L/kg)0.671.2
t₁/₂ (h)10.59.8

Hepatic metabolism accounts for 40% of sulfadimethoxine clearance versus 25% for ormetoprim, with renal excretion dominating elimination pathways. Dose adjustments are unnecessary in renal impairment due to alternative fecal excretion routes .

Clinical Efficacy Data

Coccidiosis Management

A landmark study in chukar partridges (Alectoris chukar) demonstrated:

  • 100% survival in medicated groups versus 52% mortality in controls

  • 28% greater weight gain compared to infected untreated birds

  • Complete suppression of Eimeria oocyst shedding at 0.0125% dietary concentration

Bacterial Pathogen Control

In Salmonella typhimurium-challenged broilers:

  • 3.2 log₁₀ CFU/g reduction in cecal colonization

  • Fecal shedding duration decreased from 14 to 5 days

  • No resistance development observed over 56-day exposure

Environmental Fate and Ecotoxicology

Soil Sorption Dynamics

Batch equilibrium studies using agricultural soils revealed:

Soil TypeKd (L/kg) SDMKd (L/kg) OMP
Loamy sand0.4-2.54.96-22.1
Silt loam12.3-25.858.3-89.7

Sorption increased with organic matter content (r=0.78, p<0.01) and cation exchange capacity (r=0.82, p<0.005). The co-solute effect enhanced ormetoprim binding by 40% through competitive displacement mechanisms .

Resistance Patterns and Regulatory Status

Antimicrobial Resistance Trends

Longitudinal surveillance data indicate:

  • 22% prevalence of sul1 genes in poultry-associated E. coli

  • Stable MIC distributions for ormetoprim over 15 years

  • No cross-resistance with fluoroquinolones or β-lactams

Global Regulatory Approvals

RegionApproved SpeciesWithdrawal Period
North AmericaChickens, turkeys5 days
EUSuspended 2023N/A
Asia-PacificBroilers only7 days

The 2023 EU suspension followed detections of groundwater contamination exceeding 0.1 μg/L thresholds, highlighting need for improved waste management protocols .

Therapeutic Alternatives and Comparative Efficacy

First-line alternatives to Rofenaid in poultry medicine:

CompoundTarget PathogensEfficacy Relative to Rofenaid
Amprolium + EthopabateCoccidia68% (95% CI: 54-79)
EnrofloxacinGram-negative bacteria92% (p=0.03)
MonensinEimeria spp.84% (RR 0.76)

Rofenaid maintains superiority in mixed infections (OR 2.3, p<0.001) due to its dual antimicrobial/anticoccidial activity .

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